molecular formula C21H19NO4 B2577396 Methyl 5,6-Bis(benzyloxy)nicotinate CAS No. 2070896-62-5

Methyl 5,6-Bis(benzyloxy)nicotinate

Cat. No.: B2577396
CAS No.: 2070896-62-5
M. Wt: 349.386
InChI Key: PSVCTQIHBPBAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-Bis(benzyloxy)nicotinate is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.39 g/mol . It is a derivative of nicotinic acid, featuring two benzyloxy groups attached to the 5th and 6th positions of the nicotinate ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-Bis(benzyloxy)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of benzyloxy groups. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Bis(benzyloxy)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5,6-Bis(benzyloxy)nicotinate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 5,6-Bis(benzyloxy)nicotinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in inflammatory processes, thereby modulating their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-Bis(benzyloxy)nicotinate is unique due to the presence of two benzyloxy groups, which can significantly alter its chemical and biological properties compared to simpler nicotinate esters. These modifications can enhance its stability, solubility, and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5,6-bis(phenylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-24-21(23)18-12-19(25-14-16-8-4-2-5-9-16)20(22-13-18)26-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVCTQIHBPBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.